molecular formula C23H17ClN2O2 B187563 N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide CAS No. 5544-61-6

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No. B187563
CAS RN: 5544-61-6
M. Wt: 388.8 g/mol
InChI Key: WBSIIVYKKLNVFL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a promising molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism Of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not yet fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines.

Biochemical And Physiological Effects

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide. One of the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide and to identify its molecular targets. In addition, the development of more efficient synthesis methods and formulations of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide could improve its bioavailability and efficacy. Furthermore, the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide in other fields, such as anti-inflammatory and anti-microbial agents, should be explored.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a catalyst, followed by the reduction of the nitro group using sodium dithionite. The resulting amine is then reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of a base to obtain N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown promising anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

5544-61-6

Product Name

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17ClN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27)

InChI Key

WBSIIVYKKLNVFL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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